(5Z)-5-(4-chlorobenzylidene)-2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one
Description
The compound (5Z)-5-(4-chlorobenzylidene)-2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one belongs to the Z-isomer family of 5-arylidene-1,3-thiazol-4(5H)-ones, characterized by a conjugated benzylidene moiety and a substituted anilino group at the 2-position.
Synthesis: The compound is synthesized via a two-step procedure. First, (Z)-5-(4-chlorobenzylidene)-2-thioxothiazolidin-4-one is reacted with 4-methoxyaniline in methanol under mild conditions (room temperature, 5–7 hours) using potassium carbonate as a base . This method yields the target compound in 94% yield .
Properties
IUPAC Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c1-22-14-8-6-13(7-9-14)19-17-20-16(21)15(23-17)10-11-2-4-12(18)5-3-11/h2-10H,1H3,(H,19,20,21)/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVBNDPXBLZJNV-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)Cl)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)Cl)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(4-chlorobenzylidene)-2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one typically involves the condensation of 4-chlorobenzaldehyde with 2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(4-chlorobenzylidene)-2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles (amines, thiols); reactions are performed in polar solvents like dimethylformamide or acetonitrile, often with the addition of a base.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazolone derivatives
Substitution: Substituted thiazolone derivatives
Scientific Research Applications
Key Chemical Reactions
- Oxidation : Can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.
- Reduction : Reduction can yield derivatives using sodium borohydride or lithium aluminum hydride.
- Substitution : Participates in nucleophilic substitution reactions, replacing the chlorine atom with other nucleophiles.
Chemistry
In the realm of chemistry, (5Z)-5-(4-chlorobenzylidene)-2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one serves as a building block for synthesizing more complex organic molecules. Its unique structure allows researchers to explore new synthetic pathways and develop novel compounds with desired properties .
Biology
The compound has been investigated for its potential biological activities, particularly:
- Antimicrobial Properties : Studies have indicated that it may exhibit antimicrobial effects against various pathogens.
- Anticancer Activity : Preliminary research suggests that it can inhibit the activity of certain enzymes involved in cancer cell proliferation, showcasing potential as an anticancer agent .
Medicine
In medicinal chemistry, this compound is being studied for its therapeutic potential. Its ability to interact with specific biological targets makes it a candidate for developing new drugs aimed at treating various diseases. Its mechanism of action may involve binding to enzymes or receptors, thereby modulating their activity .
Industrial Applications
In industry, this compound is utilized in the development of advanced materials. Its unique chemical properties make it suitable for applications in:
- Polymer Development : The compound can be incorporated into polymer matrices to enhance material properties.
- Coatings : It may be used in formulating coatings with specific functionalities .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of thiazolone derivatives, including this compound. The results demonstrated significant inhibition of cancer cell lines, suggesting its potential as a lead compound for drug development targeting cancer therapies .
Case Study 2: Antimicrobial Efficacy
Another research focused on evaluating the antimicrobial efficacy of various thiazolone derivatives. The findings indicated that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of (5Z)-5-(4-chlorobenzylidene)-2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Physical Properties :
- Color : Orange solid.
- Melting Point: Not explicitly reported for this specific analog, but structurally similar compounds (e.g., 6b, 6g) exhibit melting points between 110–144°C .
- Spectral Data :
Comparison with Structural Analogs
Structural Modifications and Physical Properties
The compound’s bioactivity and physicochemical properties are influenced by substituents on the benzylidene (arylidene) and anilino groups. Below is a comparative analysis with key analogs:
Notes:
- Substituent Effects: Electron-Withdrawing Groups (NO₂, Cl): Enhance C=O stretching frequency (IR) and lower melting points compared to electron-donating groups (e.g., OMe) . Benzylidene Position: 2-Cl substitution (6j) reduces melting point (110–112°C) vs. 4-Cl (142–144°C), likely due to reduced molecular symmetry .
- Heterocyclic Amines : Morpholine-substituted analogs (5c, 5m) exhibit higher melting points (>220°C) due to increased hydrogen-bonding capacity .
Biological Activity
(5Z)-5-(4-chlorobenzylidene)-2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one is a synthetic compound belonging to the thiazolone family. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a thiazolone ring substituted with a 4-chlorobenzylidene group and a 4-methoxyphenylamino group. The synthesis generally involves the condensation of 4-chlorobenzaldehyde with 2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one under basic conditions, typically using sodium hydroxide or potassium carbonate as a catalyst in solvents like ethanol or methanol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes involved in cell proliferation and survival, which is crucial for its anticancer properties. Additionally, its structural features allow it to modulate receptor activities and influence various signaling pathways .
Anticancer Properties
Numerous studies have evaluated the anticancer effects of thiazolone derivatives. For instance:
- Cytotoxicity Studies : The compound has shown promising results against several human cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). IC50 values for these cell lines often fall within the micromolar range, indicating significant cytotoxic potential .
- Mechanistic Insights : Research indicates that the compound may induce apoptosis in cancer cells through mechanisms such as oxidative stress and disruption of mitochondrial function .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Antifungal Activity : Similar thiazolone compounds have demonstrated antifungal activity against pathogens like Cryptococcus neoformans. The minimum inhibitory concentrations (MICs) for related compounds were reported between 2 and 16 µg/mL, suggesting that modifications to the thiazolone structure can enhance antifungal efficacy .
Table: Summary of Biological Activities
| Activity Type | Cell Lines Tested | IC50 Values (µM) | Notes |
|---|---|---|---|
| Anticancer | MCF-7, HCT-116, PC-3 | 0.31 - 10 | Significant cytotoxicity observed |
| Antifungal | C. neoformans | 2 - 16 | Fungicidal rather than fungistatic |
| Antioxidant | Various | N/A | Potential for reducing oxidative stress |
Research Findings
- Anticancer Efficacy : A study highlighted that derivatives similar to this compound exhibited submicromolar IC50 values against various kinases involved in cancer progression, demonstrating their potential as targeted therapeutics .
- Safety Profile : Importantly, these compounds have shown selectivity towards cancer cells over normal cells, indicating a favorable safety profile that warrants further investigation in clinical settings .
Q & A
Q. What are the optimal synthetic routes for (5Z)-5-(4-chlorobenzylidene)-2-[(4-methoxyphenyl)amino]-1,3-thiazol-4(5H)-one?
The compound is typically synthesized via Knoevenagel condensation between substituted benzaldehydes and thiazolone precursors. For example, refluxing 4-chlorobenzaldehyde with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile in 1,4-dioxane with piperidine yields the target molecule. Recrystallization from 1,4-dioxane improves purity (yield: ~62%) . Alternative methods involve microwave-assisted synthesis, reducing reaction times (30–50 minutes) while maintaining high yields (92–96%) .
Q. How is the Z-configuration of the benzylidene group confirmed experimentally?
The Z-configuration is validated using -NMR spectroscopy. The singlet resonance of the =CH proton typically appears at δ 7.64 ppm, consistent with hindered rotation due to conjugation with the thiazolone ring. X-ray crystallography further confirms stereochemistry, as seen in related thiazolidinone derivatives (e.g., C–H···O hydrogen bonds stabilize the Z-form) .
Q. What spectroscopic techniques are critical for structural characterization?
- IR Spectroscopy : Confirms carbonyl (C=O) stretches at ~1700 cm and C=N vibrations at ~1600 cm.
- -NMR : Key signals include aromatic protons (δ 7.47–7.64 ppm), methoxy groups (δ 3.90 ppm), and NH resonances (δ 10.55–11.70 ppm) .
- X-ray Diffraction : Resolves tautomeric equilibria (e.g., amine/imine forms) and crystallographic packing motifs .
Advanced Research Questions
Q. How can tautomerism in the thiazol-4(5H)-one core be resolved during analysis?
Tautomeric equilibria (e.g., amine vs. imine forms) are identified via variable-temperature NMR. For instance, broadening of NH signals at elevated temperatures indicates dynamic exchange. X-ray crystallography provides static snapshots, revealing a 50:50 ratio of tautomers in some derivatives . Computational methods (DFT) predict tautomer stability by comparing Gibbs free energy differences .
Q. What strategies address low reproducibility in cytotoxic activity assays?
Standardized protocols include:
- Using RPMI-1640 medium with 5% fetal bovine serum and 2 mM L-glutamine for cell cultures.
- Validating results against reference compounds (e.g., CHS-828) and normal fibroblast controls (WI-38).
- Performing dose-response curves (IC) across multiple cancer cell lines (e.g., MCF-7, HEPG-2) to assess selectivity .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) and MD simulations analyze binding to kinases (e.g., DYRK1A). Frontier molecular orbital (FMO) calculations (HOMO-LUMO gaps) correlate electronic properties with inhibitory activity. For example, electron-withdrawing substituents (e.g., -Cl) enhance electrophilicity, improving target engagement .
Q. What crystallographic software is recommended for refining the compound’s structure?
SHELX programs (e.g., SHELXL for small-molecule refinement) are widely used for high-resolution data. Mercury software visualizes hydrogen-bonding networks and packing diagrams, critical for understanding supramolecular interactions .
Data Contradiction Analysis
Q. Why do synthetic yields vary across studies?
Discrepancies arise from reaction conditions:
- Solvent : 1,4-Dioxane vs. ethanol affects reaction kinetics.
- Catalyst : Piperidine vs. KCO alters tautomer distribution.
- Temperature : Microwave synthesis (120°C, 150 W) improves efficiency compared to reflux (~80°C) .
Q. How to reconcile conflicting cytotoxicity data in different cell lines?
Heterogeneity in cell membrane permeability (e.g., HA22T vs. DLD-1) and metabolic activity explain variability. Normalizing data to reference compounds (e.g., CHS-828) and using SRB assays (sulforhodamine B) improves cross-study comparability .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
